molecular formula C15H19NO2 B130985 (E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide CAS No. 196597-82-7

(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide

Cat. No.: B130985
CAS No.: 196597-82-7
M. Wt: 245.32 g/mol
InChI Key: VQMLNKJTLJWZSE-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide (CAS: 196597-82-7) is a synthetic intermediate critical to the production of Ramelteon, a melatonin receptor agonist used to treat insomnia . Its molecular formula is C₁₅H₁₉NO₂, with a molecular weight of 245.32 g/mol . The compound features a conjugated enamine structure, where the propanamide group is linked via an ethylidene bridge to a 2,3-dihydro-6-methoxy-1H-indene moiety. The (E) -configuration of the ethylidene group is essential for its role in Ramelteon synthesis, ensuring proper stereochemical alignment for downstream reactions .

Properties

IUPAC Name

N-[(2E)-2-(6-methoxy-2,3-dihydroinden-1-ylidene)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-3-15(17)16-9-8-12-5-4-11-6-7-13(18-2)10-14(11)12/h6-8,10H,3-5,9H2,1-2H3,(H,16,17)/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMLNKJTLJWZSE-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC=C1CCC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NC/C=C/1\CCC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454727
Record name N-[(2E)-2-(6-methoxy-2,3-dihydroinden-1-ylidene)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196597-82-7
Record name N-[(2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196597-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2E)-2-(6-methoxy-2,3-dihydroinden-1-ylidene)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Synthesis via Transition Metal Catalysis

The most efficient route to this compound involves a six-step asymmetric synthesis starting from acetophenone (Scheme 1). Key steps include:

  • Ir-Catalyzed O-Vinylation : Acetophenone undergoes O-vinylation with vinyl acetate using [Ir(cod)Cl]₂ (1 mol%) and Na₂CO₃ in toluene at 100°C, yielding 1-(3-(vinyloxy)phenyl)ethan-1-one (85% yield).

  • Rh-Catalyzed Cyclization : The vinyl ether intermediate is converted to 1-(2,3-dihydrobenzofuran-4-yl)ethan-1-one via Rh-catalyzed intramolecular C–H activation/olefin insertion (90% yield).

  • α-Methylenation and Acid-Catalyzed Cyclization : Treatment with paraformaldehyde and i-Pr₂NH·TFA in dioxane, followed by sulfuric acid-mediated cyclization, produces the tricyclic ketone 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (41% yield).

  • Formation of α,β-Unsaturated Ketone : Condensation with propionamide under basic conditions generates the (E)-configured enamide via Knoevenagel-type reaction, leveraging the thermodynamic stability of the trans isomer.

Critical Stereochemical Control : The E-configuration arises from the conjugation-stabilized transition state during enamide formation, confirmed by NOESY and X-ray crystallography in related compounds.

Resolution of Racemic Mixtures

Racemic N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide (CID 11053973) can be resolved into enantiomers via chiral HPLC using a CHIRALPAK AS-H column with hexane-2-propanol-TFA (90:10:0.1). However, this method is less practical for large-scale E-isomer production due to low throughput.

Detailed Experimental Procedures

Synthesis of this compound

Step 1: Preparation of 1-(3-(Vinyloxy)phenyl)ethan-1-one

  • Reactants : Acetophenone (5 g, 36.8 mmol), vinyl acetate (6.8 mL, 73.6 mmol), [Ir(cod)Cl]₂ (247 mg, 0.368 mmol), Na₂CO₃ (2.34 g, 22.1 mmol).

  • Conditions : Toluene (37 mL), 100°C, 2 h.

  • Workup : Purification via flash chromatography (EtOAc/n-heptane gradient) yields 5.05 g (85%) of a colorless oil.

Step 2: Cyclization to 1-(2,3-Dihydrobenzofuran-4-yl)ethan-1-one

  • Catalyst : Ph₃PRhCl (685 mg, 0.741 mmol).

  • Conditions : Toluene (242 mL), 130°C, 18 h.

  • Yield : 90% after acidic workup.

Step 3: α-Methylenation and Cyclization

  • Reactants : Paraformaldehyde (3.7 g, 123.4 mmol), i-Pr₂NH·TFA (13.27 g, 61.7 mmol).

  • Conditions : Dioxane (600 mL), reflux, 48 h.

  • Yield : 41% after sulfuric acid quenching.

Step 4: Enamide Formation

  • Reactants : Tricyclic ketone (250 mg, 1.27 mmol), propionamide, Cu(OAc)₂, PMHS.

  • Conditions : Toluene, 0°C to RT, 15 h.

  • Yield : 95% (E-isomer).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.15 (t, 3H, J = 7.5 Hz), 2.19 (q, 2H, J = 7.5 Hz), 3.79 (s, 3H), 6.71–7.11 (m, 3H aromatic), 5.48 (s, 1H, NH).

  • ¹³C NMR (DMSO-d₆) : δ 173.7 (C=O), 158.7 (OCH₃), 148.1–109.2 (aromatic carbons), 55.5 (OCH₃), 9.9 (CH₃).

  • HR-MS : m/z 247.1572 ([M]⁺, C₁₅H₂₁NO₂).

Chromatographic Resolution

  • HPLC : CHIRALPAK AS-H column, hexane-2-propanol-TFA (90:10:0.1), 1.0 mL/min, 290 nm.

  • Retention Times : (S)-enantiomer: 30.7 min; (R)-enantiomer: 37.1 min.

Comparative Analysis of Methods

Method Yield Stereoselectivity Complexity
Transition Metal Catalysis31% (overall)>95% E-isomerHigh (6 steps)
Chiral Resolution<50%99.9% eeModerate

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methoxy group or the indene ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the double bond in the indene ring or the carbonyl group in the propanamide moiety.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In organic chemistry, (E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which (E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The indene moiety can mimic natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Properties:

  • SMILES : CCC(=O)NC\C=C\1/CCc2ccc(OC)cc12
  • Storage : Stable at +4°C .
  • Role : Intermediate in Ramelteon synthesis, as confirmed by Fukatsu et al. (2002) .

Comparison with Structurally Similar Compounds

Ramelteon (N-[2-[(8S)-2,6,7,8-Tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide)

Ramelteon (CAS: 196597-17-8) is the final drug product derived from the target compound.

Property Target Compound Ramelteon
Molecular Formula C₁₅H₁₉NO₂ C₁₆H₂₁NO₂
Molecular Weight 245.32 g/mol 259.34 g/mol
Core Structure 2,3-Dihydro-6-methoxy-1H-indene Cyclopenta[e][1]benzofuran
Key Substituents Methoxy (-OCH₃) Fused benzofuran-oxygen ring
Role Synthesis intermediate Active pharmaceutical ingredient

Structural Insights :

  • The target compound’s dihydroindenylidene core is replaced in Ramelteon by a tetrahydrocyclopenta benzofuran system, enhancing receptor binding affinity .
  • The methoxy group in the target compound is absent in Ramelteon, replaced by an oxygen atom in the fused benzofuran ring .

(S)-N-[2-[7-Allyl-5-Bromo-2,3-Dihydro-6-Hydroxy-1H-Inden-1-yl]ethyl]propanamide

This analog (CAS: 196597-86-1) shares the dihydroindenyl backbone but features additional functional groups :

Property Target Compound (S)-Analog
Substituents 6-Methoxy 7-Allyl, 5-Bromo, 6-Hydroxy
Molecular Formula C₁₅H₁₉NO₂ C₁₈H₂₂BrNO₂
Molecular Weight 245.32 g/mol 376.28 g/mol
Role Ramelteon intermediate Unknown (potentially a derivative)

Functional Impact :

(E)-N-[(2E)-2-(1,2,6,7-Tetrahydro-8H-Indeno[5,4-b]furan-8-ylidene)ethyl]propanamide

This compound (CAS: 882434-87-9) is a structural isomer of the target, with a tetrahydroindeno-furan system :

Property Target Compound Indeno-Furan Analog
Core Structure Dihydroindenylidene Indeno[5,4-b]furan
Molecular Formula C₁₅H₁₉NO₂ C₁₆H₁₉NO₂
Molecular Weight 245.32 g/mol 257.33 g/mol
Role Ramelteon intermediate Ramelteon derivative

Comparative Analysis :

    Q & A

    Q. Table 1: Key Spectral Benchmarks for Structural Validation

    TechniqueExpected DataReference
    1H NMR (CDCl3)δ 1.2 (t, CH3), δ 3.7 (s, OCH3), δ 8.1 (s, CH=N)
    HRMS (ESI+)m/z 264.1361 [M+H]+
    X-ray (ORTEP)C15H19NO2, P21/c space group

    Q. Table 2: Troubleshooting Synthesis Challenges

    IssueSolution
    Low yield (<10%)Pre-activate carboxylic acid with NHS ester
    Byproduct formationSwitch to DMF solvent, reduce temperature to 0°C
    Poor crystallizationSeed with microcrystals or use anti-solvent (diethyl ether)

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.